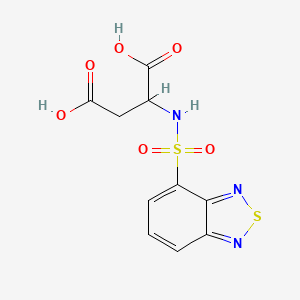
C21H21BrN6O
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound C21H21BrN6O N-(3-bromophenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[4,3-g]quinazolin-5-amine pyrazoloquinazolines , which are characterized by their fused pyrazole and quinazoline rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C21H21BrN6O typically involves multiple steps, starting with the construction of the pyrazoloquinazoline core. One common approach is to start with a suitable precursor containing the bromophenyl group, which undergoes a series of reactions including nitration, reduction, and cyclization to form the final compound. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of This compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
C21H21BrN6O: can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of This compound might yield oxidized derivatives, while reduction could produce amines or alcohols.
科学的研究の応用
C21H21BrN6O: has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may serve as a probe or inhibitor in biological studies.
Medicine: : It has potential therapeutic applications, possibly as an antiviral or anticancer agent.
Industry: : It could be used in the development of new materials or chemical processes.
作用機序
The mechanism by which C21H21BrN6O exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects in biological systems. The exact mechanism would depend on the specific application and context in which the compound is used.
類似化合物との比較
C21H21BrN6O: can be compared to other pyrazoloquinazoline derivatives, which share similar structural features but may differ in their substituents or functional groups. These differences can lead to variations in their chemical reactivity, biological activity, and potential applications. Some similar compounds include:
C21H21ClN6O: : A chloro-substituted analog.
C21H21F2N6O: : A difluoro-substituted analog.
C21H21I2N6O: : An iodine-substituted analog.
Each of these compounds may exhibit unique properties and applications based on their structural differences.
特性
分子式 |
C21H21BrN6O |
|---|---|
分子量 |
453.3 g/mol |
IUPAC名 |
[5-bromo-2-(tetrazol-1-yl)phenyl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H21BrN6O/c22-18-8-9-20(28-16-23-24-25-28)19(15-18)21(29)27-13-11-26(12-14-27)10-4-7-17-5-2-1-3-6-17/h1-9,15-16H,10-14H2/b7-4+ |
InChIキー |
DLWXNRWDBIUCDO-QPJJXVBHSA-N |
異性体SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)Br)N4C=NN=N4 |
正規SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)Br)N4C=NN=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-{2-[(1-benzylpiperidin-4-yl)amino]-2-oxoethyl}-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B15172938.png)

![2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclohex-2-en-1-one](/img/structure/B15172950.png)


![2-Cyano-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B15172970.png)
![1-[2-Methyl-1-(4-methylphenyl)prop-1-en-1-yl]-3-phenyl-1H-indene](/img/structure/B15172976.png)

![4,4'-[Decane-1,10-diylbis(oxy)]bis(2-chlorobenzonitrile)](/img/structure/B15173011.png)

